2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone
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Overview
Description
2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone is a complex organic compound characterized by its unique structure, which includes a dichlorobenzene ring, a carbaldehyde group, and a pyrimido[5,4-b]indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone typically involves multiple steps, starting with the preparation of the core pyrimido[5,4-b]indole structure. This can be achieved through a condensation reaction between appropriate precursors, such as a substituted indole and a pyrimidine derivative
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or alcohols.
Reduction: : Alcohols, amines, or other reduced derivatives.
Substitution: : Substituted chlorobenzenes or other functionalized derivatives.
Scientific Research Applications
2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone has shown potential in various scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: : The compound's derivatives may be explored for their therapeutic potential in treating various diseases.
Industry: : Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses such as inhibition of viral replication, reduction of inflammation, or induction of apoptosis in cancer cells. The exact molecular targets and pathways would depend on the specific biological context and the derivatives being studied.
Comparison with Similar Compounds
2,4-Dichlorobenzenecarbaldehyde N-(5H-pyrimido[5,4-b]indol-4-yl)hydrazone can be compared with other indole derivatives and pyrimido[5,4-b]indole compounds. Similar compounds include:
Indole-3-carbaldehyde derivatives: : These compounds share the indole core but differ in the substituents on the benzene ring.
Pyrimido[5,4-b]indole derivatives: : These compounds have variations in the pyrimidine ring and the indole moiety.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of chlorine atoms, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5H-pyrimido[5,4-b]indol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5/c18-11-6-5-10(13(19)7-11)8-22-24-17-16-15(20-9-21-17)12-3-1-2-4-14(12)23-16/h1-9,23H,(H,20,21,24)/b22-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKYKQQWOJRAIS-GZIVZEMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)NN=CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=N3)N/N=C/C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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